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Compound of Interest

Compound Name: BI-7273

Cat. No.: B606094

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo drug metabolism and
pharmacokinetic (DMPK) parameters of BI-7273, a potent and selective dual inhibitor of the
bromodomains of BRD7 and BRD9. Detailed protocols for representative in vivo
pharmacokinetic studies and diagrams of relevant signaling pathways are included to guide
researchers in their experimental design.

Overview of BI-7273

BI-7273 is a valuable chemical probe for studying the biological functions of BRD7 and BRD9,
which are components of the mammalian SWI/SNF (switch/sucrose non-fermentable)
chromatin remodeling complex.[1] It exhibits a favorable Absorption, Distribution, Metabolism,
and Excretion (ADME) profile, making it suitable for both in vitro and in vivo investigations.[1]
Notably, BI-7273 demonstrates moderate to high absorptive permeability, moderate plasma
clearance, and good oral bioavailability.[1]

Quantitative In Vivo DMPK Data

The following table summarizes the key in vivo pharmacokinetic parameters of BI-7273 in mice.
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Route of
Parameter Administrat Dose Value Units Reference
ion
Intravenous _
Clearance (iv) 5 mg/kg 57 mL/min/kg [2]
V.
Volume of
o Intravenous
Distribution (iv) 5 mg/kg 4.1 L/kg [2]
i.V.
(steady state)
Intravenous
Half-life (T%2) (iv) 5 mg/kg 1.3 hours [2]
i.V.
Maximum
Concentratio Oral (p.0.) 10 mg/kg 0.8 Y [2]
n (Cmax)
Time to
Maximum
) Oral (p.o.) 10 mg/kg 0.3 hours [2]
Concentratio
n (Tmax)
Area Under
the Curve Oral (p.o.) 10 mg/kg 1.9 h-uM 2]
(AUC)
Oral
Bioavailability 81 % [2]
(F)

Signaling Pathways Involving BI-7273

BI-7273 exerts its effects by inhibiting the bromodomains of BRD7 and BRD9, key components

of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating

gene expression. Additionally, recent studies have shown that BI-7273 can modulate lipid
metabolism through the AKT/mTOR/SREBP1 signaling pathway.

Caption: Inhibition of BRD7 and BRD9 by BI-7273 within the SWI/SNF complex.
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Caption: BI-7273 reduces lipid accumulation via the AKT/mTOR/SREBP1 pathway.

Experimental Protocols

While the precise, detailed experimental protocol for the pharmacokinetic studies of BI-7273
from the primary literature was not available in the searched databases, a representative
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protocol for conducting such studies in mice is provided below. This protocol is based on
established methodologies for determining the pharmacokinetic profiles of small molecules
following intravenous and oral administration.[3][4]

Animals

e Species: Mouse (e.g., BALB/c or C57BL/6)
e Sex: Female
e Age: 8-12 weeks

e Housing: Animals should be housed in a controlled environment with a 12-hour light/dark
cycle and provided with food and water ad libitum, except for fasting prior to oral dosing.

Formulation Preparation

 Intravenous (i.v.) Formulation: Prepare a clear solution of BI-7273 in a suitable vehicle (e.g.,
10% DMSO, 40% PEG300, 50% saline). The final concentration should be adjusted to
deliver the desired dose in a low injection volume (e.g., 5-10 mL/kg).

e Oral (p.0.) Formulation: Prepare a suspension or solution of BI-7273 in a vehicle appropriate
for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose in water).

Dosing
o Acclimation: Allow animals to acclimate for at least one week before the study.

» Fasting: For oral dosing, fast the animals overnight (approximately 12 hours) with free
access to water.

 Intravenous Administration: Administer the BI-7273 formulation as a single bolus injection
into a lateral tail vein.

e Oral Administration: Administer the BI-7273 formulation by oral gavage using a suitable
gavage needle.

Sample Collection
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Blood Sampling: Collect serial blood samples (approximately 30-50 uL) at predetermined
time points.

o L.v. study time points (example): 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[3]
o p.o. study time points (example): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[3]

Collection Method: Blood can be collected via the saphenous vein or by retro-orbital
bleeding. Terminal blood collection can be performed via cardiac puncture.

Anticoagulant: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C)
to separate the plasma.

Storage: Store plasma samples at -80°C until analysis.

Bioanalysis

Method: Develop and validate a sensitive and specific analytical method for the
quantification of BI-7273 in plasma, typically using liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

Sample Preparation: Perform protein precipitation from the plasma samples (e.g., by adding
acetonitrile), followed by centrifugation to remove the precipitated proteins.

Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of BI-
7273.

Pharmacokinetic Analysis

Software: Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix
WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time
data.
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Caption: Experimental workflow for in vivo pharmacokinetic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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